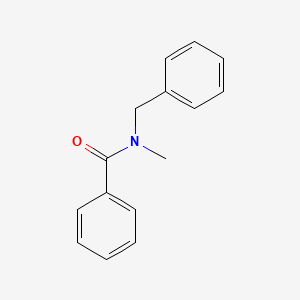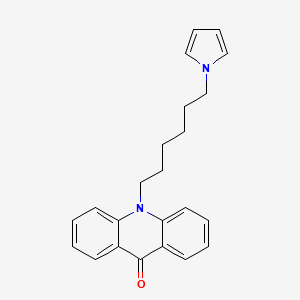
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction using a suitable hexyl halide.
Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction between the hexyl chain and pyrrole under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction could produce reduced acridine compounds.
Scientific Research Applications
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules. In medicinal chemistry, it is known to intercalate with DNA, disrupting the replication process and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and pyrrole
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
10-(6-pyrrol-1-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C23H24N2O/c26-23-19-11-3-5-13-21(19)25(22-14-6-4-12-20(22)23)18-8-2-1-7-15-24-16-9-10-17-24/h3-6,9-14,16-17H,1-2,7-8,15,18H2 |
InChI Key |
VJMDPZACBNBYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



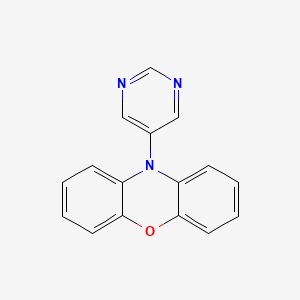
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
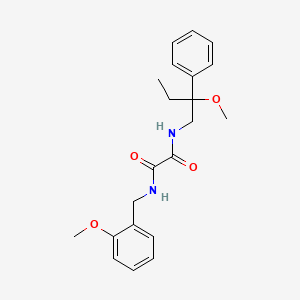
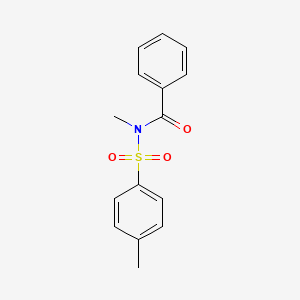

![N-cyclohexyl-2-({5-[(4-methoxyphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14118627.png)
![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
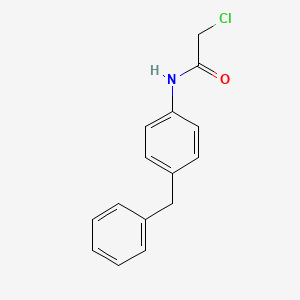
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)
